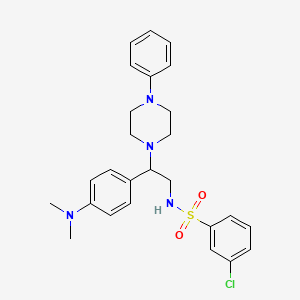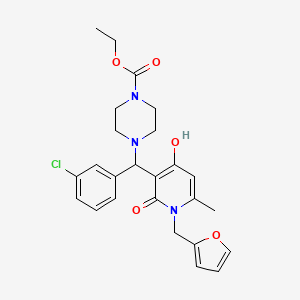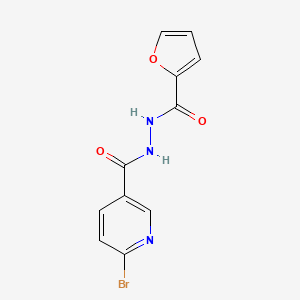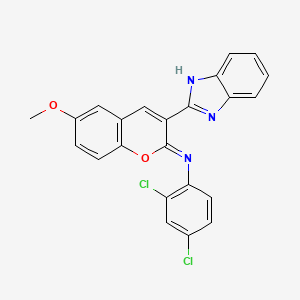
Ethyl 2-(3,5-dimethyl-1h-pyrazol-1-yl)acetate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate involves several key steps, including the use of ethylchloroacetate with 1H-pyrazole to create the compound. A notable method includes the reaction of ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation reactions to produce various pyrazole derivatives (Asif et al., 2021). Additionally, the reaction of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate has led to the synthesis of isomeric pyrazolopyridones, demonstrating the versatility of this compound in synthetic chemistry (Ratajczyk & Swett, 1975).
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate has been determined using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies have confirmed the 3D molecular structure, revealing significant interactions such as hydrogen bonds and π-π stacking interactions that stabilize the crystal structure (Naveen et al., 2021).
Chemical Reactions and Properties
Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, leading to a wide range of derivatives with diverse properties. For instance, its reactivity with phenylhydrazine has been explored for the synthesis of antimicrobial agents, highlighting its potential in medicinal chemistry (Asif et al., 2021).
Physical Properties Analysis
The physical properties of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific details on these properties are not directly available in the cited literature, they can be inferred from the compound's structure and molecular interactions.
Chemical Properties Analysis
The chemical properties of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, including its reactivity, stability, and functional group transformations, play a crucial role in its applications. Its ability to undergo cyclocondensation reactions and form stable crystal structures with specific interactions indicates its significant chemical stability and reactivity potential (Naveen et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate is used in the synthesis of various heterocyclic compounds. For instance, it's used in the preparation of 3,5-dimethyl-1H-pyrazole derivatives, which are then incorporated into different nitrogen and sulfur-containing heterocyclic compounds (Al-Smaisim, 2012). Additionally, this compound is involved in the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, showing potential in antimicrobial applications (Asif et al., 2021).
Catalytic Applications : It's used in the development of catalytic agents. For instance, compounds derived from this chemical have been used in asymmetric transfer hydrogenation of ketones catalyzed by iron(II) and nickel(II) complexes (Magubane et al., 2017).
Antimicrobial Activity : Several derivatives of Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate have been synthesized and evaluated for their antimicrobial properties. For example, ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles, synthesized using this compound, were screened for antimicrobial activity (Thadhaney et al., 2011).
Synthesis of Metal Complexes : This chemical is also used in the synthesis of metal complexes. For instance, pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(II) complexes have been synthesized, showcasing potential as catalysts for hydrogenation reactions (Amenuvor et al., 2016).
Synthesis of Pharmaceutical Compounds : The compound plays a crucial role in synthesizing various pharmaceutical compounds. It's involved in the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities (Hafez et al., 2016).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, often related to their targets .
Pharmacokinetics
One study found a related compound to have high solubility and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Pyrazole derivatives have been found to have a variety of effects, often related to their targets .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can often impact the action of chemical compounds .
Propiedades
IUPAC Name |
ethyl 2-(3,5-dimethylpyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-13-9(12)6-11-8(3)5-7(2)10-11/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJPOBCTDBPIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3,5-dimethyl-1h-pyrazol-1-yl)acetate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2486214.png)

![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)
![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)
![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)


![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)
![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)
